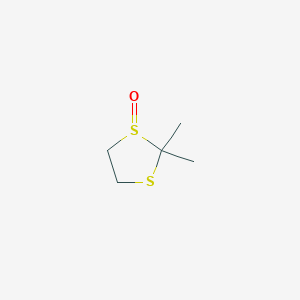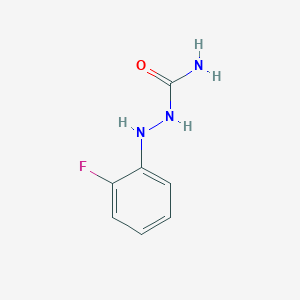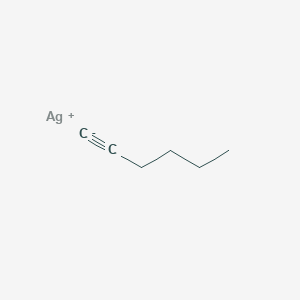![molecular formula C14H18ClNO B14610752 N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride CAS No. 57696-82-9](/img/structure/B14610752.png)
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride typically involves the condensation of furan-2-carbaldehyde with an appropriate amine, followed by further functionalization steps. One common method includes the reaction of furan-2-carbaldehyde with 3-methylaniline in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and furanones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride involves its interaction with specific molecular targets in biological systems. The furan ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Furyl)propionic acid
- 2-Furanpropanoic acid
- 2-Furanpropionic acid
Uniqueness
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride stands out due to its unique combination of a furan ring and aniline moiety, which imparts distinct chemical and biological properties. Compared to other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .
Propiedades
Número CAS |
57696-82-9 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-12-5-2-6-13(11-12)15-9-3-7-14-8-4-10-16-14;/h2,4-6,8,10-11,15H,3,7,9H2,1H3;1H |
Clave InChI |
YNNGGTREJZHTRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCCCC2=CC=CO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)




![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

